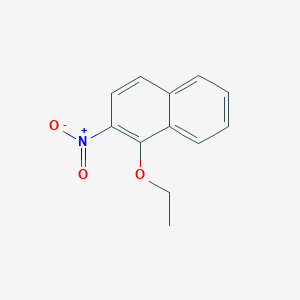
1-Ethoxy-2-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-nitronaphthalene, also known as ENN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C12H9NO3. ENN is a nitro compound that contains a naphthalene ring and an ethoxy group, which makes it a versatile compound for various research applications.
Wirkmechanismus
1-Ethoxy-2-nitronaphthalene works by reacting with ROS to form a fluorescent adduct, which can be detected using fluorescence spectroscopy. The reaction between 1-Ethoxy-2-nitronaphthalene and ROS is highly specific, and the fluorescence intensity is directly proportional to the amount of ROS present in the sample. This mechanism of action makes 1-Ethoxy-2-nitronaphthalene a powerful tool for studying oxidative stress in biological systems.
Biochemische Und Physiologische Effekte
1-Ethoxy-2-nitronaphthalene has been shown to have minimal toxicity and does not affect the viability of cells or tissues. This makes it a safe and reliable tool for studying oxidative stress in biological systems. 1-Ethoxy-2-nitronaphthalene has also been shown to be stable under physiological conditions, which is important for its use in biological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethoxy-2-nitronaphthalene is its high sensitivity and selectivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-Ethoxy-2-nitronaphthalene is easy to synthesize, making it readily available for use in research. However, one limitation of 1-Ethoxy-2-nitronaphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Zukünftige Richtungen
There are several future directions for research involving 1-Ethoxy-2-nitronaphthalene. One potential application is its use in studying the role of oxidative stress in disease pathogenesis. 1-Ethoxy-2-nitronaphthalene could be used to detect ROS in diseased tissues, which could provide valuable insights into the mechanisms underlying various diseases. Additionally, 1-Ethoxy-2-nitronaphthalene could be modified to improve its solubility in aqueous solutions, which would make it more versatile for use in biological assays. Finally, 1-Ethoxy-2-nitronaphthalene could be used in combination with other fluorescent probes to study multiple aspects of oxidative stress in biological systems.
Synthesemethoden
The synthesis of 1-Ethoxy-2-nitronaphthalene can be achieved through several methods, including the nitration of 1-ethoxynaphthalene using nitric acid and sulfuric acid. Another method involves the reaction of 1-nitronaphthalene with sodium ethoxide. Both of these methods have been proven to be effective in producing high yields of 1-Ethoxy-2-nitronaphthalene.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-nitronaphthalene has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-Ethoxy-2-nitronaphthalene is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-Ethoxy-2-nitronaphthalene has been shown to be highly sensitive and selective in detecting ROS, making it a valuable tool for studying oxidative stress in cells and tissues.
Eigenschaften
CAS-Nummer |
199126-36-8 |
|---|---|
Produktname |
1-Ethoxy-2-nitronaphthalene |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-ethoxy-2-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-10-6-4-3-5-9(10)7-8-11(12)13(14)15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
KATQKOWWJWPQET-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Synonyme |
Naphthalene, 1-ethoxy-2-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



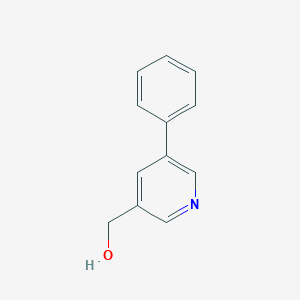
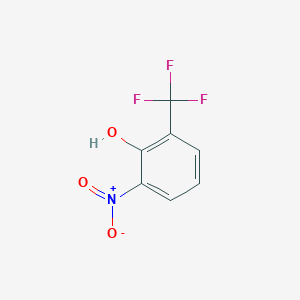
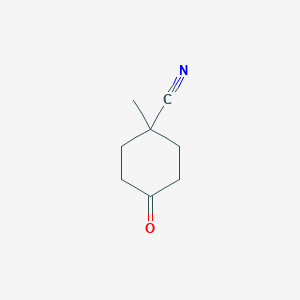
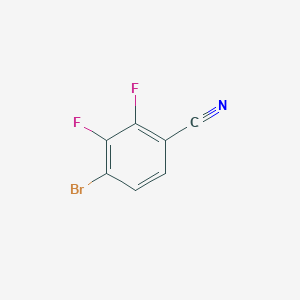
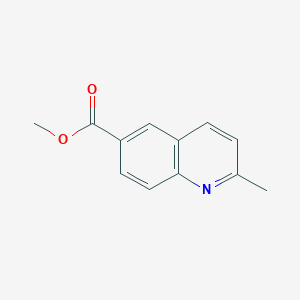
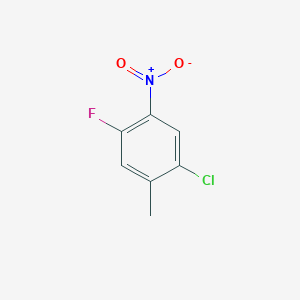
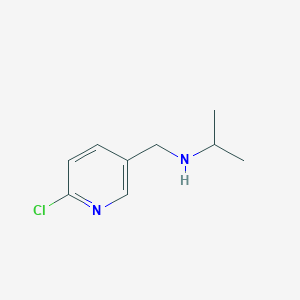
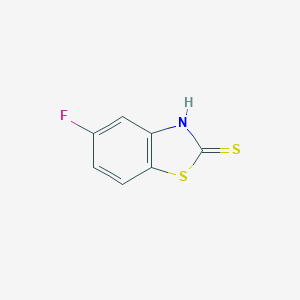
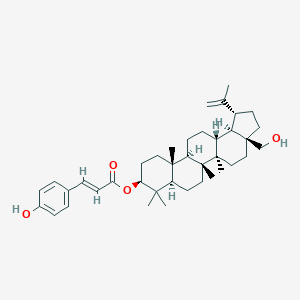
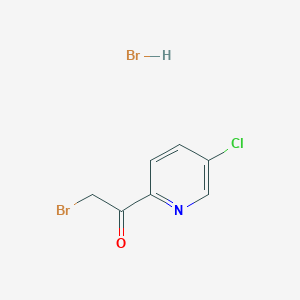
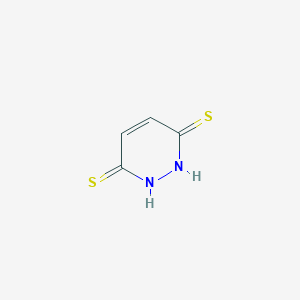
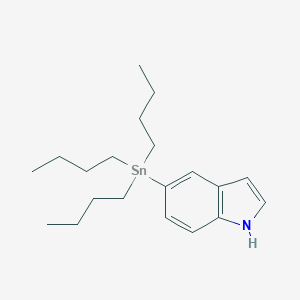
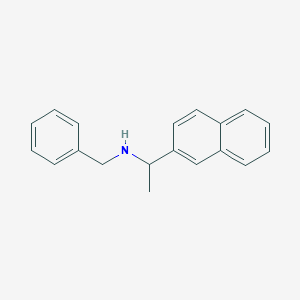
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)